N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-9-19-12(14(15,16)17)7-13(20-9)18-8-10-3-5-11(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVDPXQEWMTJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=CC=C(C=C2)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
Pyrimidine rings are often synthesized via [3 + 3] cyclocondensation reactions. For example, 4-(trifluoromethyl)pyrimidin-2(1H)-ones can be prepared by reacting 1,3-diketones with guanidine derivatives. In one protocol, ethyl 3-alkoxy-2-methyl-3-oxopropanoates react with 2-methylisothiourea sulfate under basic conditions to form 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones. While this method efficiently installs the trifluoromethyl group, further modifications are required to introduce the 2-methyl and 4-amine substituents.
Halogenated Pyrimidine Intermediates
An alternative route starts with 4,6-dichloropyrimidine , which undergoes sequential substitutions. For instance, 4,6-dichloro-2-methylpyrimidine can be synthesized by treating 4,6-dichloropyrimidine with methylating agents like methyl iodide in the presence of a base. The chlorine atoms at positions 4 and 6 serve as leaving groups for subsequent trifluoromethylation and amination.
Trifluoromethylation Strategies
Nucleophilic Trifluoromethylation
The trifluoromethyl group at position 6 is introduced via Umemoto’s reagent (trifluoromethylating agent) or Cu-mediated cross-coupling . In a representative procedure, 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine is synthesized by reacting 4,6-dichloro-2-methylpyrimidine with CF3SiMe3 in the presence of a fluoride source. This step typically achieves yields of 70–85%, with purity confirmed by NMR.
Electrophilic Trifluoromethylation
Electrophilic agents like Togni’s reagent enable trifluoromethylation under mild conditions. For example, treating 4-chloro-2-methylpyrimidine with Togni’s reagent and a catalytic amount of CuI in DMF at 60°C installs the CF3 group selectively at position 6.
Introduction of the 4-Amino-(4-Methoxyphenyl)methyl Group
Reductive Amination
The 4-methoxyphenylmethylamine moiety is introduced via reductive amination. 4-Methoxybenzaldehyde is condensed with 4-amino-2-methyl-6-(trifluoromethyl)pyrimidine in methanol, followed by reduction with NaBH4 or NaBH3CN . This method achieves moderate yields (60–75%) but requires careful pH control to avoid over-reduction.
Nucleophilic Substitution
A more efficient approach involves displacing a chlorine atom at position 4 with 4-methoxyphenylmethylamine . For example, 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine reacts with 4-methoxyphenylmethylamine in THF at reflux, catalyzed by K2CO3 , to yield the target compound in 82–90% yield. The reaction mechanism proceeds via an pathway, facilitated by the electron-withdrawing CF3 group.
Optimization and Challenges
Chemoselectivity in Alkylation
Direct alkylation of pyrimidinones often suffers from competing O- vs N-alkylation. Studies show that using 4-(iodomethyl)pyrimidines and K2CO3 in acetone selectively produces O-alkylated derivatives. However, for the target amine, protecting the pyrimidine nitrogen with a Boc group prior to alkylation improves chemoselectivity.
Chemical Reactions Analysis
Types of Reactions: N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine, in anticancer therapies. The compound has shown promising results in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, research indicates that modifications to the pyrimidine structure can enhance its efficacy against various cancer types by influencing its interaction with biological targets .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Studies have demonstrated that certain pyrimidine derivatives exhibit significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting enzymes that are critical in various biochemical pathways, including those involved in inflammation and cell signaling. This property makes it a candidate for developing anti-inflammatory drugs .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how structural modifications impact the biological activity of this compound. Variations in substituents on the pyrimidine ring have been linked to changes in potency and selectivity towards specific biological targets. Such insights are crucial for optimizing lead compounds in drug discovery processes .
Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be utilized in synthesizing functional materials, such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and advanced materials .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes . This interaction can inhibit key pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Pyrimidifen: A commercial acaricide with similar structural features but different biological activities.
Flupentiofenox: Another trifluoroethyl thioether derivative with excellent bioactivity.
Uniqueness: N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is unique due to its specific trifluoromethyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12F3N3O
- Molecular Weight : 285.25 g/mol
- InChI Key : AKRJAPFZOHOUPN-UHFFFAOYSA-N
This compound features a pyrimidine core substituted with a methoxyphenyl group and trifluoromethyl group, which are critical for its biological activity.
Synthesis
The synthesis of pyrimidine derivatives typically involves multi-step reactions, including condensation reactions and functional group modifications. The specific synthetic route for this compound is not detailed in the available literature; however, similar compounds have been synthesized using methods such as:
- Condensation of 4-amino-pyrimidine derivatives with aldehydes .
- Substitution reactions to introduce trifluoromethyl groups .
Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| AGS (gastric) | 53.02 | Induction of apoptosis |
| HeLa (cervical) | 45.00 | Cell cycle arrest at G2/M phase |
| K562 (leukemia) | 60.00 | Inhibition of proliferation |
These results suggest that the compound may induce cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest.
Antibacterial Activity
In addition to anticancer properties, this compound has exhibited antibacterial activity against various strains:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Enterococcus faecalis | 16 | 32 |
| Staphylococcus aureus | 32 | 64 |
The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of the compound, contributing to its antibacterial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Pyrimidine Core : Essential for interaction with biological targets.
- Methoxy Group : Enhances solubility and bioavailability.
- Trifluoromethyl Group : Increases lipophilicity, improving membrane penetration.
Studies have shown that modifications in these groups can significantly affect potency and selectivity against specific targets.
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antibacterial Properties :
Q & A
Q. What synthetic routes are commonly employed to prepare N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine?
The compound is synthesized via nucleophilic substitution reactions. For example, intermediates like 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine are reacted with 4-(trifluoromethyl)aniline in refluxing chloroform for 5 hours. The crude product is purified via column chromatography (200–300 mesh silica gel, CHCl₃ eluent) and crystallized from methanol, yielding ~78% purity . Key steps include:
- Step 1: Preparation of the pyrimidine core with reactive chloromethyl groups.
- Step 2: Substitution with trifluoromethyl aniline under controlled reflux conditions.
- Step 3: Crystallization to obtain single crystals for structural validation.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves the structure. The compound crystallizes in a triclinic system (space group P1) with two symmetry-independent molecules (A and B) in the asymmetric unit. Data collection uses an Oxford Diffraction Xcalibur PX diffractometer with MoKα radiation (λ = 0.71073 Å). Refinement is performed using SHELXL-97 , with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are refined using a riding model (C–H = 0.95–0.99 Å) .
Q. What intramolecular interactions stabilize the compound’s conformation?
Intramolecular N–H⋯N hydrogen bonds (2.14–2.23 Å) between the pyrimidine ring’s amine (N–H) and adjacent nitrogen atoms create six-membered ring motifs. Additionally, π–π stacking (centroid distance: 3.517 Å) between pyrimidine rings contributes to stabilization .
Advanced Research Questions
Q. How should researchers address crystallographic disorder in the trifluoromethyl group during refinement?
In molecule B, the CF₃ group exhibits rotational disorder. To model this:
- Split F atoms into two positions with occupancy factors refined to 0.853 (major) and 0.147 (minor).
- Apply geometric restraints (DFIX, SIMU) during SHELXL refinement to maintain realistic bond lengths and angles.
- Validate using residual electron density maps (Δρmax = 0.44 eÅ⁻³) .
Q. What experimental design considerations are critical for analyzing hydrogen-bonding networks in this compound?
- Data Collection: Use low-temperature (100 K) SC-XRD to minimize thermal motion artifacts.
- Hydrogen Bond Criteria: Apply thresholds: D (donor–acceptor) ≤ 3.5 Å, angle ≥ 120°.
- Contrast A/B Molecules: Molecule A forms intermolecular C–H⋯O bonds (C43A–H⋯O4A, 2.38 Å), while molecule B lacks these interactions, necessitating separate analysis .
Q. How do structural variations between symmetry-independent molecules A and B impact biological activity predictions?
Molecule A’s methoxyphenyl ring forms a 37.5° dihedral angle with the pyrimidine core, whereas molecule B’s angle is 5.3°, altering steric accessibility. Computational docking studies should compare both conformers to assess binding affinity differences to targets like acetylcholinesterase (AChE) .
| Dihedral Angles (Pyrimidine vs. Substituents) | Molecule A | Molecule B |
|---|---|---|
| Phenyl ring | 8.1° | 9.3° |
| Methoxyphenyl ring | 37.5° | 5.3° |
| Trifluoromethylphenyl ring | 70.7° | 79.7° |
Q. What methodologies resolve contradictions in antibacterial activity data for pyrimidine derivatives?
- Bioassay Standardization: Use consistent bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and MIC protocols.
- SAR Analysis: Correlate substituent effects (e.g., CF₃ vs. Cl) with activity. For example, CF₃ groups enhance lipophilicity, improving membrane penetration .
Data Analysis Challenges
Q. How can researchers validate crystallographic data when disorder complicates electron density maps?
- Perform omit maps to exclude disordered regions and confirm backbone atom positions.
- Cross-validate with spectroscopic data (e.g., ¹H NMR coupling constants to confirm rotamer populations) .
Q. What strategies mitigate π–π stacking artifacts in SC-XRD analysis?
- Use Hirshfeld surface analysis to quantify intermolecular contacts.
- Compare experimental stacking distances (3.517 Å) with DFT-optimized geometries (e.g., B3LYP/6-311G(d,p)) to confirm significance .
Biological Activity Exploration
Q. How to design assays for evaluating this compound’s pesticidal activity?
- Target Organisms: Test against Mythimna separata (LC₅₀) and Pseudoperonospora cubensis (EC₅₀).
- Mechanistic Probes: Assess AChE inhibition (e.g., enzyme activity <0.215 U/mg protein indicates potency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
